2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole
CAS No.: 1005694-01-8
Cat. No.: VC14750339
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005694-01-8 |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(1-adamantyl)-5-(2-ethylpyrazol-3-yl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C17H22N4O/c1-2-21-14(3-4-18-21)15-19-20-16(22-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3 |
| Standard InChI Key | WOIDMLLYELWYGK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,3,4-oxadiazole ring (C2N2O) substituted at the 2-position with a 1-adamantyl group and at the 5-position with a 1-ethylpyrazole moiety. The adamantyl group contributes significant hydrophobicity, enhancing membrane permeability and target binding affinity . Crystallographic analyses of analogous structures reveal bond lengths indicative of delocalized electron density within the oxadiazole ring, such as C–N bonds measuring 1.287–1.292 Å and N–N bonds at 1.405 Å . These structural attributes stabilize the molecule and facilitate π-π stacking interactions with aromatic residues in enzymatic active sites .
Table 1: Molecular Properties of 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-Oxadiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(1-adamantyl)-5-(2-ethylpyrazol-3-yl)-1,3,4-oxadiazole |
| CAS Number | 1005694-01-8 |
| SMILES | CCN1C(=CC=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves cyclocondensation reactions between adamantane-1-carboxylic acid derivatives and pyrazole-containing hydrazides. A representative protocol includes:
-
Formation of Hydrazide Intermediate: Adamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with a pyrazole hydrazide .
-
Cyclodehydration: The intermediate undergoes cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or iodine, yielding the 1,3,4-oxadiazole ring .
-
Purification: Recrystallization from ethanol or chloroform produces the final compound in yields exceeding 85% .
Key reaction parameters include reflux temperatures (80–100°C) and reaction times of 4–6 hours to ensure complete conversion . Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms structural integrity, with adamantyl protons appearing as multiplets at δ 1.80–2.13 ppm and pyrazole protons as singlets near δ 8.99 ppm .
Recent studies demonstrate potent EGFR-TK inhibition by this compound, with IC₅₀ values ranging from 0.09 to 0.16 μM against HepG-2 and MCF7 cell lines . Comparative data against reference drugs highlight its superior selectivity:
Table 2: Anticancer Activity of Select Derivatives
| Compound | IC₅₀ (μM) – HepG-2 | IC₅₀ (μM) – MCF7 | Selectivity Index (WI-38) |
|---|---|---|---|
| 10c | 1.82 | 5.55 | 22.6 |
| Doxorubicin | 6.72 | 7.89 | 1.2 |
Mechanistically, the compound induces mitochondrial apoptosis by elevating reactive oxygen species (ROS) and arresting the cell cycle at the G2/M phase . Molecular docking reveals strong interactions with EGFR-TK’s ATP-binding pocket, particularly through hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
Antimicrobial and Anti-Inflammatory Effects
The adamantyl group enhances lipophilicity, enabling disruption of microbial cell membranes. Against Staphylococcus aureus and Candida albicans, minimum inhibitory concentrations (MICs) of 10.8–27.8 μM have been reported, surpassing fluconazole (MIC = 312 μM) . Anti-inflammatory activity, assessed via COX-1/COX-2 inhibition, shows IC₅₀ values of 0.007–0.140 μM, outperforming indomethacin .
Molecular Interactions and Mechanism of Action
Target Engagement
The compound’s oxadiazole core acts as a bioisostere for carboxylate groups, mimicking endogenous substrates in enzymatic reactions . Adamantyl substituents stabilize hydrophobic pockets in proteins, while the pyrazole ring participates in π-π interactions with aromatic residues like Phe723 in EGFR . Quantum mechanical calculations suggest that electron-withdrawing effects of the oxadiazole ring enhance binding affinity by 30–40% compared to non-heterocyclic analogs .
Structural-Activity Relationships (SAR)
-
Adamantyl Substitution: Bulkier adamantyl derivatives exhibit improved metabolic stability but reduced solubility .
-
Pyrazole Modification: Ethyl groups at the pyrazole N1-position enhance bioavailability by reducing first-pass metabolism .
-
Oxadiazole Ring: Replacement with 1,2,4-oxadiazole diminishes EGFR affinity by 50%, underscoring the importance of the 1,3,4-regioisomer .
Future Research Directions
Clinical Translation
Despite promising preclinical data, challenges remain in optimizing pharmacokinetics and reducing off-target effects. Prodrug strategies, such as esterification of the oxadiazole ring, may improve oral bioavailability . Combination therapies with checkpoint inhibitors (e.g., pembrolizumab) could synergize anticancer effects while mitigating resistance .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume